molecular formula C20H18ClN3O3 B2587408 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 904524-24-9

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Cat. No.: B2587408
CAS No.: 904524-24-9
M. Wt: 383.83
InChI Key: RSJJLZXIQRZPBM-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 2,3-dioxopyrazine core, a scaffold noted in medicinal chemistry research for its potential to interact with various biological targets . The structure is further substituted with a 3-chlorophenyl group and a phenethylacetamide side chain, which may contribute to its physicochemical properties and biomolecular interactions. Researchers can explore this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening. Its specific research applications could include investigation as a building block for novel pharmaceutical candidates or as a tool compound in biochemical studies. The precise mechanism of action and full spectrum of activity are subject to ongoing research and are not yet fully characterized. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety information is provided in the associated Safety Data Sheet (SDS). Researchers are encouraged to contact our scientific support team for specific technical inquiries regarding this compound.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-7-4-8-17(13-16)24-12-11-23(19(26)20(24)27)14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJJLZXIQRZPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-Dione Derivatives with Halogenated Aryl Groups

N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide ()
  • Structural differences : The 4-fluorophenyl substituent and 3,4-dimethoxyphenethyl group contrast with the target compound’s 3-chlorophenyl and phenethyl moieties.
  • Physicochemical impact :
    • LogP : 0.8155 vs. target compound (estimated ~1.0).
    • Polar surface area : 69.439 Ų (similar to the target compound), suggesting comparable solubility .
  • Functional implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s bulkier profile.
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) ()
  • Core divergence : Triazole-thione vs. pyrazine-dione.
  • Substituent effects : Bromine (19a) vs. chlorine (target) alters electronic properties; morpholine enhances solubility via hydrogen bonding.
  • Synthetic yield : 75% (higher than some pyrazine-dione analogs, e.g., 24% in ) .

Acetamide Derivatives with Heterocyclic Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural parallels : Chlorophenyl and acetamide groups.
  • Key differences : Thiazole ring replaces pyrazine-dione, reducing hydrogen-bonding capacity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core divergence : Pyrazolo-pyrimidine vs. pyrazine-dione.
  • Functional groups : Dual fluorophenyl groups enhance electronegativity, contrasting with the target’s single 3-chlorophenyl.
  • Bioactivity implications : Fluorinated aromatics often improve blood-brain barrier penetration .

Triazole and Piperazine-Based Analogs

5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) ()
  • Pharmacophore comparison : Dichlorophenyl-piperazine vs. pyrazine-dione-acetamide.
  • LogD impact : Piperazine’s basicity increases water solubility, whereas the target compound’s logD (~0.8) suggests balanced lipophilicity .

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